molecular formula C11H11F2NO3 B2707874 4-[(2,4-Difluorophenyl)formamido]butanoic acid CAS No. 930395-60-1

4-[(2,4-Difluorophenyl)formamido]butanoic acid

Cat. No.: B2707874
CAS No.: 930395-60-1
M. Wt: 243.21
InChI Key: NNCYCANQJMAAAJ-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorophenyl)formamido]butanoic acid is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a formamido butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(2,4-Difluorophenyl)formamido]butanoic acid has diverse applications in scientific research, including:

Safety and Hazards

“4-[(2,4-Difluorophenyl)formamido]butanoic acid” is classified as a hazardous substance. It carries the signal word “Danger” and is classified under hazard class 6.1 . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorophenyl)formamido]butanoic acid typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a formylation reaction to introduce the formyl group, resulting in 2,4-difluoroformanilide.

    Coupling Reaction: The difluoroformanilide is then coupled with butanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the formamido and butanoic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dichlorophenyl)formamido]butanoic acid: Similar structure but with chlorine atoms instead of fluorine.

    4-[(2,4-Dimethylphenyl)formamido]butanoic acid: Contains methyl groups instead of fluorine.

    4-[(2,4-Difluorophenyl)acetamido]butanoic acid: Similar structure with an acetamido group instead of formamido.

Uniqueness

4-[(2,4-Difluorophenyl)formamido]butanoic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s stability and reactivity. Fluorine atoms can also influence the compound’s biological activity by affecting its interaction with molecular targets .

Properties

IUPAC Name

4-[(2,4-difluorobenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-7-3-4-8(9(13)6-7)11(17)14-5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCYCANQJMAAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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